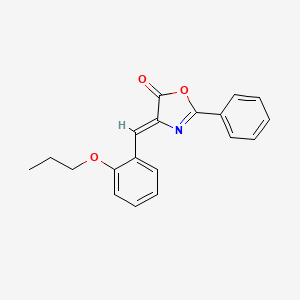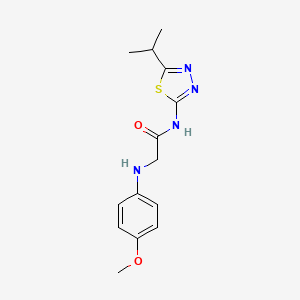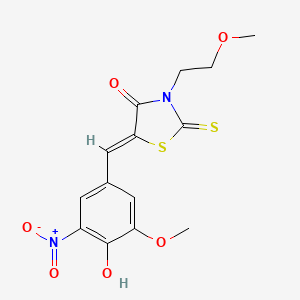![molecular formula C17H18ClNO3 B4937704 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as CDEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce the production of inflammatory mediators, which can lead to neuroprotection. 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes and receptors in the body makes it a promising candidate for drug discovery. However, one of the limitations of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is the development of new drugs based on the structure of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Another direction is the investigation of the mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in cancer cells and the brain. Additionally, research can be done to improve the solubility of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in water, which can make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetonitrile and 4-chlorobenzoyl chloride in the presence of a base. This step results in the formation of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHVVVRFWZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)

![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)



